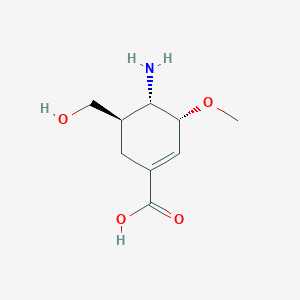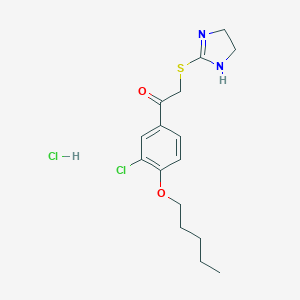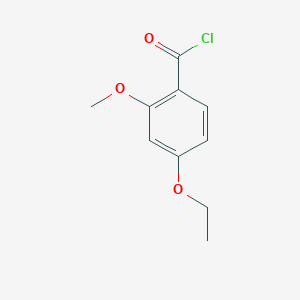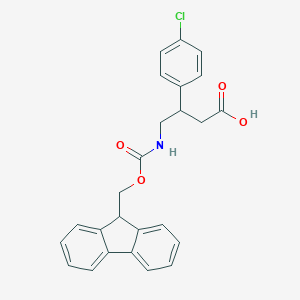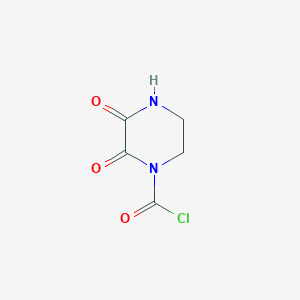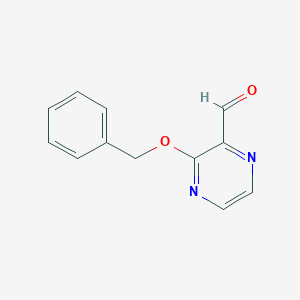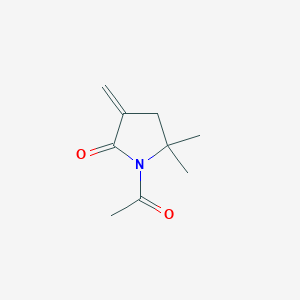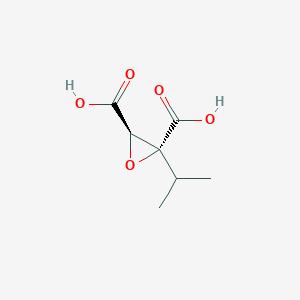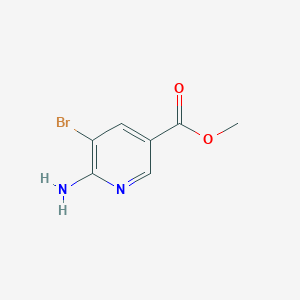![molecular formula C46H46O4P2Pd2 B070964 trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) CAS No. 172418-32-5](/img/structure/B70964.png)
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
Descripción general
Descripción
Synthesis Analysis
The synthesis of related organometallic complexes often involves the reaction of palladium sources with specifically designed ligands. For example, a related compound was synthesized from Mo2(μ-O2CCH3)4, trimethylchlorosilane, and bis(diphenylphosphino)methylamine (dppma) at room temperature, highlighting a method that could be adapted for the synthesis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) through ligand design and reaction conditions optimization (Cotton, Kühn, & Yokochi, 1996).
Molecular Structure Analysis
The molecular structure of organometallic complexes is crucial for understanding their reactivity and properties. For instance, structural determination through X-ray crystallography of a related compound showed significant torsion angles in the acetato and diphosphine ligands, affecting its physical and chemical properties (Cotton, Kühn, & Yokochi, 1996). Such structural insights are essential for the detailed analysis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II).
Chemical Reactions and Properties
The chemical reactivity and properties of these complexes are influenced by their molecular structure. The acetato and phosphino ligands in similar complexes have been shown to facilitate various chemical reactions, including catalytic processes (Cotton, Kühn, & Yokochi, 1996). Understanding these aspects can provide insights into the potential catalytic applications of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are pivotal for the practical use of these complexes. The crystallographic data provided for related compounds offer a basis for predicting and optimizing the physical properties of the target compound for specific applications (Cotton, Kühn, & Yokochi, 1996).
Chemical Properties Analysis
The chemical properties, including oxidation states, coordination geometry, and ligand effects, dictate the reactivity and stability of organometallic complexes. Analyzing related compounds can reveal the influence of structural variations on these properties, aiding in the rational design of new complexes with desired reactivities and stabilities (Cotton, Kühn, & Yokochi, 1996).
Aplicaciones Científicas De Investigación
Catalysis and Organometallic Chemistry :
- A study by Pfeffer, Wehman, and Koten (1985) explored the metallation of N,N-dimethylaminotoluene by palladium acetate, providing insights into the structure and reactivity of palladium complexes that may be relevant to the studied compound (Pfeffer, Wehman, & Koten, 1985).
Structural Chemistry and Crystallography :
- O'Keefe and Steel (2000) reported on a tetranuclear acetate-bridged cyclopalladated molecular box, highlighting the structural complexity and coordination modes possible in palladium complexes (O'Keefe & Steel, 2000).
Synthesis and Reactivity in Organic Chemistry :
- Møller and Undheim (2003) described a method for spiroannulations using a similar Pd complex as a catalyst in cyclisation reactions of dienes with chiral auxiliaries, demonstrating the utility of palladium complexes in organic synthesis (Møller & Undheim, 2003).
Application in Polymerisation and Materials Science :
- Chuchuryukin et al. (2011) investigated mono N,C,N-pincer complexes of titanium, vanadium, and niobium, including their synthesis, structure, and catalytic activity in olefin polymerisation, which could be relevant to the applications of the compound (Chuchuryukin et al., 2011).
Inorganic and Coordination Chemistry :
- Cotton, Kühn, and Yokochi (1996) conducted a study on the synthesis and structure of a trans-[di(μ-acetato)dichlorodi-(μ-bis(diphenylphosphino)methylamine)dimolybdenum(II)] complex, which sheds light on the coordination chemistry of similar palladium complexes (Cotton, Kühn, & Yokochi, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;(2-methanidylphenyl)-bis(2-methylphenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGJFGJEXBXEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O4P2Pd2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



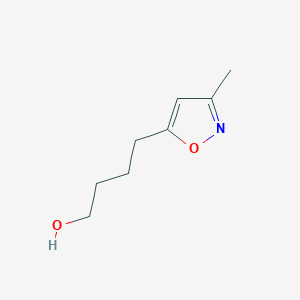
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)

![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
